7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Overview
Description
7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces.
Cellular Effects
The effects of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime, which produces a mixture of isomers, with 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one as the major product . Another method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted benzazepines.
Scientific Research Applications
7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s biological activity is of interest in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of neurotransmitter systems and enzyme inhibition . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one include:
Uniqueness
What sets this compound apart from similar compounds is its hydroxyl group at the 7-position, which imparts unique chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets and enables diverse chemical modifications.
Properties
IUPAC Name |
7-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(13)11-9/h4-6,12H,1-3H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVRYCHQAVAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-90-5 |
Source
|
Record name | 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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